2-[(2,5-Dimethylphenyl)methyl]oxirane
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Overview
Description
2-[(2,5-Dimethylphenyl)methyl]oxirane is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methyl]oxirane typically involves the reaction of 2,5-dimethylbenzyl chloride with an epoxidizing agent. One common method is the reaction of 2,5-dimethylbenzyl chloride with sodium hydroxide and hydrogen peroxide, which results in the formation of the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxiranes with various functional groups
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxyphenoxy)methyl]oxirane
- 2-[(3,5-Dimethylphenoxy)methyl]oxirane
- 2-[(2,5-Dimethylphenyl)methyl]oxirane
Uniqueness
This compound is unique due to the presence of the 2,5-dimethylphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other oxirane compounds and influences its reactivity and applications .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O/c1-8-3-4-9(2)10(5-8)6-11-7-12-11/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
NYHJWNUIJCKWES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CO2 |
Origin of Product |
United States |
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